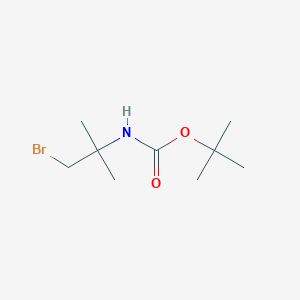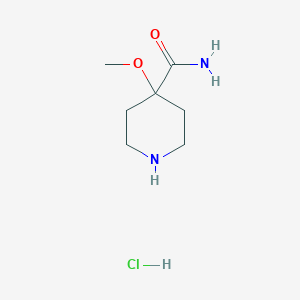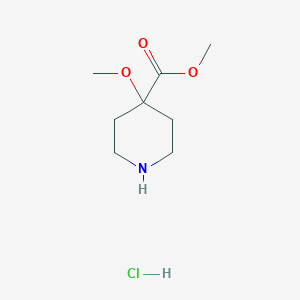![molecular formula C11H15ClN2O2 B1471002 3-(2-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride CAS No. 1864059-49-3](/img/structure/B1471002.png)
3-(2-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride
Übersicht
Beschreibung
Benzoxazoles and its analogues are treated as an important class of bioactive compounds mainly because of its versatile applications in the field of pharmaceuticals and in various biological systems . They are encountered in various natural products and are used in drug and agrochemical discovery programs, as well as for a variety of other purposes .
Synthesis Analysis
In one study, 2-substituted benzoxazole derivatives were synthesized from 2-(benzo[d]oxazol-2-yl)aniline . Another study mentioned a rhodium-catalyzed coupling cyclization of isocyanides with 2-azidophenyloxyacrylates, which allows divergent syntheses of two significant N-heterocycles .Molecular Structure Analysis
The synthesized compounds were purified and characterized by 1H NMR, 13C NMR, and mass spectroscopy .Chemical Reactions Analysis
The reaction of isocyanides with 2-azidophenyloxyacrylates has been developed for the first time. This reaction allows divergent syntheses of two significant N-heterocycles .Physical And Chemical Properties Analysis
The synthesized benzoxazole derivatives showed good efficacy with percentage inhibition for membrane stabilization activity and proteinase inhibitory efficacy .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Benzoxazole derivatives, including those structurally related to "3-(2-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride," have been synthesized and characterized for various applications. These compounds have been used as intermediates in the synthesis of complex molecules, demonstrating their versatility as building blocks in organic synthesis. For instance, the synthesis of benzoxazoles has been reported to involve cyclocondensation reactions, highlighting the chemical reactivity and potential utility of these compounds in constructing heterocyclic structures with potential bioactive properties (Ray & Ghosh, 2010).
Antimicrobial Activities
- Several studies have focused on the antimicrobial activities of benzoxazole derivatives. These compounds have been evaluated against a range of microbial strains, showing promising antibacterial and antifungal activities. This suggests their potential application in developing new antimicrobial agents, which is crucial given the rising concern over antibiotic resistance (Patel & Shaikh, 2011).
Chemical Reactions and Mechanisms
- The chemical synthesis of benzoxazole derivatives often involves interesting mechanisms, such as acetyl migration and cyclization reactions. These mechanisms are not only fundamental to understanding organic chemistry but also provide insights into designing novel synthetic routes for heterocyclic compounds. For example, the formation of benzoxazolones through acetyl migration from oxygen to nitrogen during the Curtius rearrangement showcases the intricate reactions that these compounds can undergo (Ray & Ghosh, 2010).
Wirkmechanismus
Zukünftige Richtungen
The synthesis and pharmacological studies of benzoxazole derivatives have been enriched with progressive findings and remarkable growth over the past few decades . This highlights the level of interest in the synthetic approaches of new benzoxazole derivatives and have prompted many researchers to explore the potential applicability of this important pharmacophoric scaffold .
Eigenschaften
IUPAC Name |
3-(2-aminobutyl)-1,3-benzoxazol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c1-2-8(12)7-13-9-5-3-4-6-10(9)15-11(13)14;/h3-6,8H,2,7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZCWUILLWHPGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1C2=CC=CC=C2OC1=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{2-[3-(Benzyloxy)isoxazol-5-yl]-1-methylethyl}amine](/img/structure/B1470919.png)
![(1,4-Diazabicyclo[2.2.2]oct-2-ylmethyl)methylamine](/img/structure/B1470921.png)
![5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid](/img/structure/B1470924.png)
![2,8-Dioxa-5-azaspiro[3.5]nonane oxalate](/img/structure/B1470925.png)





![4-[(Ethylamino)methyl]pyrocatechol Hydrobromide](/img/structure/B1470933.png)



